Dipropyl oxalate
Overview
Description
Dipropyl oxalate, also known as dipropyl ethanedioate, is an organic compound with the molecular formula C₈H₁₄O₄. It is an ester derived from oxalic acid and propanol. This compound is characterized by its clear, colorless liquid form and is primarily used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl oxalate can be synthesized through the esterification of oxalic acid with propanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting oxalic acid with propanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Dipropyl oxalate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions:
Transesterification: This reaction involves the exchange of the alkoxy group of this compound with another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: Oxalic acid and propanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Propanol and other alcohols depending on the reducing agent used.
Scientific Research Applications
Dipropyl oxalate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: this compound is used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industrial Applications: It is employed in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dipropyl oxalate involves its hydrolysis to produce oxalic acid and propanol. The hydrolysis reaction is catalyzed by acids or bases and proceeds through the formation of a tetrahedral intermediate. The oxalic acid produced can further participate in various biochemical and chemical reactions .
Comparison with Similar Compounds
Dimethyl oxalate: An ester of oxalic acid and methanol.
Diethyl oxalate: An ester of oxalic acid and ethanol.
Dibutyl oxalate: An ester of oxalic acid and butanol.
Comparison: Dipropyl oxalate is unique due to its specific alkyl chain length, which influences its physical properties and reactivity. Compared to dimethyl oxalate and diethyl oxalate, this compound has a higher boiling point and different solubility characteristics. These differences make it suitable for specific applications where other oxalate esters may not be as effective .
Properties
IUPAC Name |
dipropyl oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHMMLIMOUNKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210480 | |
Record name | Dipropyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-98-5 | |
Record name | Dipropyl oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropyl oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-98-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dipropyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropyl oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPYL OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R75L3I7DOH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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